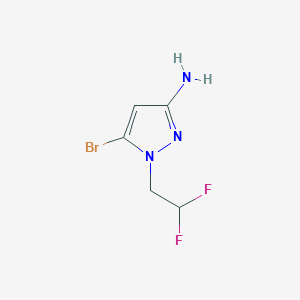![molecular formula C15H25N5 B11739875 3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1856045-76-5](/img/structure/B11739875.png)
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、ピラゾールファミリーに属する複雑な有機化合物です。ピラゾールは、2つの隣接する窒素原子を含む五員環複素環式化合物です。この特定の化合物は、2つのピラゾール環と様々なアルキル置換基を含むその独特の構造によって特徴付けられます。ピラゾール誘導体は、その多様な生物活性で知られており、しばしば潜在的な治療用途のために研究されています。
準備方法
合成経路と反応条件
3-メチル-N-[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3-メチル-1-プロピル-1H-ピラゾール-4-カルバルデヒドと3-メチル-1H-ピラゾール-4-アミンを還元アミノ化条件下で縮合させることを含みます。反応は通常、水素化ホウ素ナトリウムまたは水素ガスなどの還元剤の存在下、パラジウム炭素などの適切な触媒を使用して行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模で行われます。プロセスは収率と純度が最適化され、多くの場合、継続的フロー反応器と自動システムが含まれて、一貫した生産が保証されます。高圧反応器の使用と、クロマトグラフィーや結晶化などの高度な精製技術が、所望の製品品質を達成するために一般的に使用されます。
化学反応の分析
反応の種類
3-メチル-N-[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、対応するピラゾール酸化物の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたピラゾール誘導体の生成につながります。
置換: この化合物は求核置換反応を起こすことができ、ピラゾール環上の官能基が、ハロゲン化物やアミンなどの他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下でのハロゲン化物またはアミン。
形成される主要な生成物
酸化: ピラゾール酸化物。
還元: 還元されたピラゾール誘導体。
置換: 様々な官能基を持つ置換されたピラゾール誘導体。
科学研究の用途
3-メチル-N-[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、いくつかの科学研究の用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 癌、炎症、神経疾患などの病気の治療における治療の可能性を探求されています。
産業: 農薬や医薬品の開発に利用されています。
科学的研究の応用
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
3-メチル-N-[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することによって酵素活性を阻害するか、結合部位と相互作用することによって受容体機能を調節する可能性があります。これらの相互作用は、細胞シグナル伝達経路の変更につながることがあり、最終的には所望の生物学的効果をもたらします。
類似化合物の比較
類似化合物
3-メチル-1H-ピラゾール-4-アミン: 類似の生物活性を持つより単純なピラゾール誘導体。
1-プロピル-1H-ピラゾール-4-アミン: 異なるアルキル置換基を持つ別のピラゾール誘導体。
3-メチル-1-フェニル-1H-ピラゾール-4-アミン: 治療の可能性が知られている、フェニル基を持つピラゾール誘導体。
独自性
3-メチル-N-[(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]-1-(プロパン-2-イル)-1H-ピラゾール-4-アミンは、その2つのピラゾール環と特定のアルキル置換基のために独特であり、これらは異なる化学的および生物学的特性を与えます。その複雑な構造は、分子標的との多様な相互作用を可能にし、科学研究や潜在的な治療用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-methyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar biological activities.
1-propyl-1H-pyrazol-4-amine: Another pyrazole derivative with different alkyl substituents.
3-methyl-1-phenyl-1H-pyrazol-4-amine: A pyrazole derivative with a phenyl group, known for its therapeutic potential.
Uniqueness
3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific alkyl substituents, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
1856045-76-5 |
|---|---|
分子式 |
C15H25N5 |
分子量 |
275.39 g/mol |
IUPAC名 |
3-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C15H25N5/c1-6-7-19-9-14(12(4)17-19)8-16-15-10-20(11(2)3)18-13(15)5/h9-11,16H,6-8H2,1-5H3 |
InChIキー |
FZAUXDNREDPQHI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11739807.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739814.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739817.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739820.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739828.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11739834.png)

![1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739844.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739859.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739867.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739871.png)
